An In-Depth Technical Guide to 8-Methylquinoline-5-sulfonyl Fluoride: A Promising Scaffold for Covalent Probe Development
An In-Depth Technical Guide to 8-Methylquinoline-5-sulfonyl Fluoride: A Promising Scaffold for Covalent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Quinoline-Based Covalent Probes
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for the design of molecules that can interact with a wide range of biological targets. In recent years, the field of drug discovery has seen a resurgence of interest in covalent inhibitors, which offer the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[3][4] This guide focuses on a specific, yet underexplored, quinoline derivative: 8-Methylquinoline-5-sulfonyl fluoride. This molecule uniquely combines the desirable pharmacological properties of the quinoline core with the versatile reactivity of a sulfonyl fluoride "warhead," positioning it as a compelling candidate for the development of novel covalent probes and therapeutics.
Sulfonyl fluorides have emerged as a class of "privileged" electrophiles for covalent drug design.[3] Unlike more traditional cysteine-reactive warheads, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, and histidine.[3] This expanded reactivity profile opens up new avenues for targeting proteins that lack a suitably positioned cysteine in their binding sites. This technical guide will provide a comprehensive overview of the known and predicted chemical and physical properties of 8-Methylquinoline-5-sulfonyl fluoride, a detailed protocol for its synthesis, and a discussion of its potential applications in drug discovery and chemical biology.
Physicochemical Properties
While specific experimental data for 8-Methylquinoline-5-sulfonyl fluoride is not extensively reported in the literature, its core physicochemical properties can be predicted based on its structure and data from closely related analogs.
| Property | Value/Prediction | Source |
| CAS Number | 2137645-05-5 | N/A |
| Molecular Formula | C₁₀H₈FNO₂S | N/A |
| Molecular Weight | 225.24 g/mol | N/A |
| Appearance | Predicted to be a solid at room temperature. | N/A |
| Melting Point | Not reported. Expected to be significantly higher than 8-methylquinoline (-80 °C).[5] | N/A |
| Boiling Point | Not reported. | N/A |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected. | N/A |
Synthesis and Purification
The synthesis of 8-Methylquinoline-5-sulfonyl fluoride can be achieved in a two-step process starting from the commercially available 8-methylquinoline. The first step involves an electrophilic aromatic substitution to introduce a sulfonyl chloride group, followed by a halogen exchange reaction to yield the desired sulfonyl fluoride.
Step 1: Synthesis of 8-Methylquinoline-5-sulfonyl Chloride
The chlorosulfonation of 8-methylquinoline is a key step. Based on procedures for similar quinoline derivatives, this can be achieved by reacting 8-methylquinoline with an excess of chlorosulfonic acid.[6][7]
Experimental Protocol:
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In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
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Cool the flask in an ice bath.
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Carefully add 5 equivalents of chlorosulfonic acid to the flask.
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Slowly add 1 equivalent of 8-methylquinoline to the chlorosulfonic acid via the dropping funnel with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
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Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
The precipitate, 8-Methylquinoline-5-sulfonyl chloride, can be collected by filtration, washed with cold water, and dried under vacuum.
Causality Behind Experimental Choices: The use of a large excess of chlorosulfonic acid drives the reaction to completion and serves as the solvent. The reaction is performed at low temperature initially to control the exothermic reaction between the quinoline and the strong acid. The slow addition of the quinoline derivative is crucial to prevent a runaway reaction. Quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride.
Step 2: Synthesis of 8-Methylquinoline-5-sulfonyl Fluoride from 8-Methylquinoline-5-sulfonyl Chloride
The conversion of the sulfonyl chloride to the sulfonyl fluoride is a halogen exchange (Halex) reaction. Several methods are available, with the use of potassium fluoride or potassium bifluoride being common.
Experimental Protocol (using Potassium Fluoride):
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Dissolve the crude 8-Methylquinoline-5-sulfonyl chloride in a suitable solvent such as acetonitrile.
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Add an excess (2-3 equivalents) of potassium fluoride.
-
To facilitate the reaction, a phase-transfer catalyst such as 18-crown-6 can be added in catalytic amounts.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Filter off the potassium salts.
-
Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride and the appearance of a new, typically less polar, spot for the sulfonyl fluoride. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for 8-Methylquinoline-5-sulfonyl Fluoride.
Spectral Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring and the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonyl fluoride group. The methyl group protons should appear as a singlet in the upfield region.
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¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon atom attached to the sulfonyl fluoride group is expected to be significantly downfield.
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¹⁹F NMR: The fluorine-19 NMR spectrum should exhibit a singlet for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is a key diagnostic feature for the successful synthesis of the target compound. For aryl sulfonyl fluorides, these shifts are typically observed in a specific region of the spectrum.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.24 g/mol ). The fragmentation pattern is likely to involve the loss of SO₂F, F, and fragmentation of the quinoline ring.
Reactivity and Mechanism of Action
The reactivity of 8-Methylquinoline-5-sulfonyl fluoride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This group can undergo nucleophilic attack by electron-rich amino acid side chains in proteins, leading to the formation of a stable covalent bond.
Caption: Covalent modification of a protein by 8-Methylquinoline-5-sulfonyl Fluoride.
The quinoline scaffold serves as a recognition element, guiding the molecule to the binding site of a target protein. Once positioned, the sulfonyl fluoride "warhead" can react with a nearby nucleophilic residue, leading to irreversible inhibition of the protein's function. The methyl group at the 8-position can influence the molecule's conformation and binding affinity.
Applications in Drug Discovery and Chemical Biology
The unique combination of a quinoline scaffold and a sulfonyl fluoride warhead makes 8-Methylquinoline-5-sulfonyl fluoride a highly attractive molecule for various applications in drug discovery and chemical biology.
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Covalent Kinase Inhibitors: The quinoline core is a well-established scaffold for kinase inhibitors.[2][8][9] Many kinases have a conserved lysine residue in their active site that is crucial for ATP binding. A properly designed 8-Methylquinoline-5-sulfonyl fluoride derivative could target this lysine, leading to potent and selective irreversible inhibition. This is a particularly attractive strategy for overcoming drug resistance that can arise from mutations in the kinase domain.
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Chemical Probes for Target Identification and Validation: 8-Methylquinoline-5-sulfonyl fluoride can be functionalized with reporter tags, such as biotin or a fluorescent dye, to create chemical probes. These probes can be used in activity-based protein profiling (ABPP) experiments to identify the cellular targets of the quinoline scaffold. By covalently labeling its binding partners in a complex biological sample, the probe allows for their subsequent enrichment and identification by mass spectrometry.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, 8-Methylquinoline-5-sulfonyl fluoride can be used as a starting point in fragment-based drug discovery campaigns. The quinoline core can provide an initial binding interaction with a target protein, and the sulfonyl fluoride can be used to map the location of nearby nucleophilic residues. This information can then be used to guide the design of more potent and selective inhibitors.
Safety and Handling
As with any laboratory chemical, 8-Methylquinoline-5-sulfonyl fluoride should be handled with appropriate safety precautions. While specific toxicity data is not available, sulfonyl halides are generally considered to be irritants and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
8-Methylquinoline-5-sulfonyl fluoride represents a promising, yet underexplored, chemical entity with significant potential in the fields of drug discovery and chemical biology. Its synthesis is achievable through established chemical transformations, and its unique combination of a proven pharmacophore and a versatile covalent warhead makes it an attractive starting point for the development of novel covalent inhibitors and chemical probes. Further investigation into the specific biological targets and therapeutic potential of this and related molecules is warranted and could lead to the discovery of new medicines for a variety of diseases.
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